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Compound of Interest

Compound Name: Piperidine-2-carbaldehyde

Cat. No.: B177073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Piperidine-2-carbaldehyde (CAS No. 144876-20-0). Due to the limited availability of
published experimental spectra for this specific compound, this guide presents predicted data
based on the analysis of structurally related compounds and established spectroscopic
principles. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to
facilitate the characterization of this and similar piperidine derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Piperidine-2-
carbaldehyde. These values are estimations and should be confirmed by experimental
analysis.

Table 1: Expected *H NMR Spectroscopic Data for Piperidine-2-carbaldehyde
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Chemical Shift (3)
(ppm)

Multiplicity

Assignment

Notes

~9.5-9.7

Singlet (s) or Doublet
(d)

Aldehyde proton (-
CHO)

The aldehyde proton
is highly deshielded. It
may appear as a
singlet or a doublet
due to coupling with
the adjacent C2

proton.

~3.0-3.2

Multiplet (m)

H-2

The proton on the
carbon bearing the

aldehyde group.

~2.6-3.0

Multiplet (m)

H-6 (equatorial &

axial)

Protons on the carbon
adjacent to the

nitrogen.

~1.2-1.9

Multiplet (m)

H-3, H-4, H-5

The remaining
methylene protons of

the piperidine ring.

Variable

Broad Singlet (br s)

N-H

The chemical shift is
dependent on solvent
and concentration.
May exchange with
Dz0.

Table 2: Expected 3C NMR Spectroscopic Data for Piperidine-2-carbaldehyde
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Chemical Shift (8) (ppm)

Assignment

Notes

The carbonyl carbon is

~200 - 205 C=0 (Aldehyde) o _

significantly deshielded.

The carbon atom attached to
~60 - 65 C-2

the aldehyde group.

The carbon atom adjacent to
~45 - 50 C-6 _

the nitrogen.

The remaining methylene
~20-35 C-3,C-4,C-5

carbons of the piperidine ring.

Table 3: Expected IR Spectroscopic Data for Piperidine-2-carbaldehyde

Wavenumber (cm—?) Intensity Assignment

~3300 - 3400 Medium, Broad N-H Stretch

~2930, ~2850 Strong C-H Stretch (Aliphatic)
~2720 Weak C-H Stretch (Aldehyde)
~1720 - 1740 Strong C=0 Stretch (Aldehyde)
~1100 - 1200 Medium C-N Stretch

Table 4: Expected Mass Spectrometry Data for Piperidine-2-carbaldehyde

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b177073?utm_src=pdf-body
https://www.benchchem.com/product/b177073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Fragmentation Notes
113 [M]* Molecular ion peak.
112 [M-H]* Loss of a hydrogen radical.

Loss of the formyl group, a

common fragmentation for
84 [M-CHOJ* _

aldehydes. This corresponds

to the piperidine ring fragment.

c6 Further fragmentation of the
piperidine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.
2.1 NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Piperidine-2-carbaldehyde in approximately 0.7
mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds, or D20) in a 5 mm NMR tube.
Ensure the sample is fully dissolved.

¢ Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or
higher for *H NMR and 100 MHz or higher for 3C NMR.

e H NMR Acquisition:

[¢]

Pulse Sequence: Standard pulse-acquire sequence.

Number of Scans: 16 to 64 scans.

[¢]

o

Relaxation Delay: 1-2 seconds.

o

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak is used as an internal standard.

[¢]
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e 13C NMR Acquisition:

o

Pulse Sequence: Proton-decoupled pulse-acquire sequence.

[¢]

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-220 ppm.

o

Referencing: The solvent peak is used as an internal standard.
2.2 IR Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two
NaCl or KBr plates.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise
ratio.

o Background: A background spectrum of the empty sample holder (for ATR) or a pure KBr
pellet is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.
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e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or
electron ionization (EI) source.

e ESI-MS Protocol (for soft ionization):

o

lonization Mode: Positive ion mode is typically used for piperidines due to the basicity of
the nitrogen atom.

o Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a
low flow rate (e.g., 5-10 pL/min).

o MS Scan: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500) to
identify the protonated molecule [M+H]*.

o MS/MS Scan: For structural elucidation, select the [M+H]* ion as the precursor ion and
perform a product ion scan to observe the fragmentation pattern. The collision energy
should be optimized to obtain a rich fragmentation spectrum.

» EI-MS Protocol (for fragmentation analysis):

o Sample Introduction: The sample can be introduced via a direct insertion probe or through
a gas chromatograph (GC-MS).

o lonization Energy: Standard 70 eV.

o Mass Range: Scan a range appropriate for the expected molecular weight and fragments
(e.g., m/z 40-300).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of
Piperidine-2-carbaldehyde.
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Caption: A logical workflow for the spectroscopic analysis of Piperidine-2-carbaldehyde.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of Piperidine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177073#spectroscopic-data-for-piperidine-2-

carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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